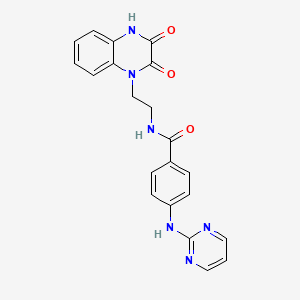![molecular formula C11H19NO B12162793 Acetamide, N-bicyclo[3.3.1]non-1-yl- CAS No. 58940-86-6](/img/structure/B12162793.png)
Acetamide, N-bicyclo[3.3.1]non-1-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-bicyclo[331]non-1-yl- is a chemical compound that features a bicyclo[331]nonane structure This unique bicyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical and biological studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-bicyclo[3.3.1]non-1-yl- typically involves multistep organic reactions. One common method is the Ritter reaction, where a nitrile reacts with a carbocation intermediate to form the desired amide. For instance, the reaction of bicyclo[3.3.1]nonane with acetonitrile in the presence of a strong acid like sulfuric acid can yield Acetamide, N-bicyclo[3.3.1]non-1-yl-.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process often includes the use of catalysts to enhance reaction rates and selectivity. For example, the use of palladium catalysts in amination reactions has been explored to improve the efficiency of producing bicyclo[3.3.1]nonane derivatives .
化学反応の分析
Types of Reactions
Acetamide, N-bicyclo[3.3.1]non-1-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an amine .
科学的研究の応用
Acetamide, N-bicyclo[3.3.1]non-1-yl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Acetamide, N-bicyclo[3.3.1]non-1-yl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The bicyclic framework provides a rigid scaffold that can enhance binding affinity to target proteins, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nonane: A parent compound with a similar bicyclic structure.
Adamantane: Another rigid bicyclic compound with applications in medicinal chemistry.
Norbornane: A bicyclic compound with a different ring structure but similar rigidity.
Uniqueness
Acetamide, N-bicyclo[3.3.1]non-1-yl- is unique due to its specific amide functional group and bicyclic framework, which confer distinct chemical and biological properties. Its rigidity and stability make it a valuable compound for various applications, particularly in the development of new therapeutic agents .
特性
CAS番号 |
58940-86-6 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC名 |
N-(1-bicyclo[3.3.1]nonanyl)acetamide |
InChI |
InChI=1S/C11H19NO/c1-9(13)12-11-6-2-4-10(8-11)5-3-7-11/h10H,2-8H2,1H3,(H,12,13) |
InChIキー |
MPXYPIYPFNSCEA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC12CCCC(C1)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone](/img/structure/B12162716.png)

![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12162722.png)
![N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12162736.png)

![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162743.png)
![2-{[5-(4-Fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12162749.png)
![1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162756.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12162760.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide](/img/structure/B12162773.png)
![2-[(1-hydroxybutan-2-yl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162775.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione](/img/structure/B12162778.png)
![Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12162779.png)
